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1-(1H-pyrrol-2-yl)propan-2-ol

Cat. No.: B13591328
M. Wt: 125.17 g/mol
InChI Key: DXQDBDDCDQHPBD-UHFFFAOYSA-N
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Description

Significance of the Pyrrole (B145914) Moiety in Organic Chemistry and Related Disciplines

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic and medicinal chemistry. bohrium.commdpi.com This structural motif is integral to a vast array of naturally occurring and synthetic molecules that exhibit significant biological activity. mdpi.comrjptonline.org In nature, the pyrrole nucleus forms the fundamental building block of complex macrocycles essential for life, such as heme in hemoglobin, chlorophyll (B73375) in plants, and vitamin B12. acs.orgvulcanchem.com These natural products underscore the critical roles of pyrroles in biological processes like oxygen transport and photosynthesis. acs.orgvulcanchem.com

Beyond its presence in these vital biomolecules, the pyrrole scaffold is a common feature in numerous secondary metabolites, including alkaloids isolated from marine organisms, which often display intriguing pharmacological properties. rjptonline.org The inherent aromaticity and the presence of the nitrogen heteroatom endow pyrrole and its derivatives with unique chemical reactivity and the ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. This versatility has made the pyrrole ring a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in potent and selective ligands for a range of biological targets. bohrium.com Consequently, synthetic pyrrole derivatives have been developed for a wide spectrum of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. rjptonline.orgnih.gov

Importance of Chiral Secondary Alcohols as Privileged Structures in Asymmetric Synthesis

Chiral secondary alcohols are another class of "privileged structures" that are of paramount importance in the field of asymmetric synthesis. nih.gov These compounds, which feature a hydroxyl group attached to a stereogenic carbon center, are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. nih.gov The stereochemistry of the alcohol moiety can be crucial for the biological activity of a drug molecule, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

The development of efficient and highly stereoselective methods for the synthesis of chiral secondary alcohols is a major focus of modern organic chemistry. nih.gov Strategies such as the asymmetric reduction of prochiral ketones, the kinetic resolution of racemic alcohols, and the enantioselective addition of organometallic reagents to aldehydes are commonly employed to access these valuable synthons. nih.gov The utility of chiral secondary alcohols extends beyond their role as intermediates; they can also function as chiral auxiliaries, directing the stereochemical outcome of subsequent reactions, or as chiral ligands for metal catalysts, enabling a wide range of asymmetric transformations. bohrium.comnih.gov

Contextualization of 1-(1H-pyrrol-2-yl)propan-2-ol within Contemporary Organic Chemistry Research

This compound is a molecule that combines the key features of both a pyrrole scaffold and a chiral secondary alcohol. Its structure, featuring a chiral center adjacent to the pyrrole ring, positions it as a potentially valuable building block in several areas of contemporary organic chemistry research. The synthesis of chiral systems containing a pyrrole unit has been an active area of investigation. bohrium.com

The compound can be viewed as a precursor to more complex molecules where the pyrrole moiety can be further functionalized, and the chiral alcohol can be used to induce stereoselectivity in subsequent reactions or to interact with biological targets. Research on related structures, such as N-substituted pyrrole derivatives and other pyrrole-containing alcohols, highlights the ongoing interest in this class of compounds. For instance, derivatives of pyrrole have been explored for their potential as anticancer and antimicrobial agents. mdpi.com Furthermore, the development of synthetic routes to chiral pyrrole-containing compounds is driven by their potential application as chiral ligands in asymmetric catalysis. bohrium.com

Rationale and Objectives for In-Depth Academic Investigation of the Compound

An in-depth academic investigation of this compound is warranted due to its potential as a versatile chiral building block. The primary objectives of such a study would be to develop efficient and stereoselective synthetic routes to both enantiomers of the compound. This would involve exploring various asymmetric reduction or kinetic resolution strategies.

A thorough characterization of the compound's physicochemical and spectroscopic properties would be essential. Furthermore, an investigation into its reactivity would aim to demonstrate its utility as a synthetic intermediate. This could involve transformations of the hydroxyl group, such as oxidation to the corresponding ketone or conversion to a leaving group for nucleophilic substitution reactions. Additionally, the pyrrole ring could be subjected to various electrophilic substitution reactions to create a library of diverse derivatives.

A key objective would be to explore the potential of this compound and its derivatives as chiral ligands in asymmetric catalysis. The combination of the nitrogen-containing pyrrole ring and the adjacent chiral hydroxyl group provides a bidentate coordination site for metal ions, which could be exploited in a variety of catalytic transformations. Finally, the biological activity of the compound and its derivatives could be screened to assess their potential as pharmaceutical lead structures.

Organizational Framework of the Research Outline

This article is structured to provide a comprehensive overview of this compound. It begins with an introduction to the fundamental importance of its constituent chemical motifs, the pyrrole ring and the chiral secondary alcohol. The subsequent sections will delve into the known and potential synthetic strategies for this compound, its detailed physicochemical and spectroscopic properties, and its reactivity. Finally, potential applications in asymmetric synthesis and medicinal chemistry will be discussed, followed by a concluding summary of its significance.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP
This compoundC₇H₁₁NO125.17Not availableNot available
1-(1-Pyrrolyl)propan-2-olC₇H₁₁NO125.17Not available0.3 (Computed) nih.gov
PyrroleC₄H₅N67.09129-131 mdpi.com0.75 mdpi.com
(S)-3-(1-methyl-1H-pyrrol-2-yl)-3-phenylpropan-1-olC₁₄H₁₇NO215.29Not availableNot available

Table 2: Spectroscopic Data for a Related Compound: (S)-3-(1-methyl-1H-pyrrol-2-yl)-3-phenylpropan-1-ol

Spectroscopic MethodKey Peaks
¹H NMR (400 MHz, CDCl₃)δ 7.05 (m, 2H), 6.81 (d, J = 8.4 Hz, 2H), 6.51 (s, 1H), 6.11 (t, J = 3.2 Hz, 2H), 4.07 (t, J = 7.2 Hz, 1H), 3.75 (s, 3H), 3.67-3.61 (m, 1H), 3.59-3.51 (m, 1H), 2.28 (s, 3H), 2.31-2.29 (m, 1H), 2.06-2.01 (m, 1H) ppm. nih.gov
¹³C NMR (100 MHz, CDCl₃)δ 158.1, 135.5, 135.3 128.9, 121.8, 114.2, 114.1, 106.4, 106.3, 105.6, 60.8, 55.3, 39.1, 38.7, 33.9 ppm. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B13591328 1-(1H-pyrrol-2-yl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(1H-pyrrol-2-yl)propan-2-ol

InChI

InChI=1S/C7H11NO/c1-6(9)5-7-3-2-4-8-7/h2-4,6,8-9H,5H2,1H3

InChI Key

DXQDBDDCDQHPBD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CN1)O

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-(1H-pyrrol-2-yl)propan-2-ol reveals several logical bond disconnections that form the basis for synthetic planning. The primary disconnection is typically made at the C-C bond between the pyrrole (B145914) ring and the propanol (B110389) side chain. This leads to a pyrrole nucleophile and a propylene (B89431) oxide or related electrophilic synthon. Another key disconnection can be made at the C-O bond of the alcohol, suggesting a precursor ketone, 2-(1H-pyrrol-2-yl)propan-2-one, which can be reduced to the target alcohol. These disconnections are illustrated below:

Key Disconnections for this compound

DisconnectionPrecursorsSynthetic Strategy
C(pyrrole)-C(propanol)Pyrrole, Propylene oxide (or equivalent)Friedel-Crafts alkylation or nucleophilic ring-opening
C-O (alcohol)2-(1H-pyrrol-2-yl)propan-2-oneKetone reduction

This analysis highlights two principal pathways: the coupling of a pyrrole unit with a three-carbon chain or the modification of a pre-formed pyrrole derivative.

Enantioselective Synthetic Approaches

The synthesis of enantiomerically pure this compound is of significant interest. Several asymmetric strategies have been developed to achieve this, capitalizing on advances in catalysis and biocatalysis.

Catalytic Asymmetric Ring-Opening of Chiral Epoxide Precursors by Pyrrole Nucleophiles

The asymmetric ring-opening (ARO) of epoxides is a powerful method for the enantioselective synthesis of β-functionalized alcohols. mdpi.comsioc-journal.cn In this approach, a meso or racemic epoxide, such as propylene oxide, is reacted with pyrrole in the presence of a chiral catalyst. nih.gov Metal-salen complexes, particularly those of chromium and cobalt, have proven to be effective catalysts for such transformations, often affording the desired ring-opened products with high yields and enantioselectivities. mdpi.com The reaction can be performed under mild conditions, and in some cases, even in environmentally benign solvents like water. nih.gov The catalyst, being chiral, directs the nucleophilic attack of the pyrrole onto one of the two enantiotopic carbon atoms of the epoxide, leading to the formation of a single enantiomer of the product. mdpi.com

Table 1: Examples of Catalytic Asymmetric Ring-Opening Reactions

EpoxideNucleophileCatalyst SystemSolventYield (%)ee (%)Reference
Cyclohexene oxideTMSN₃Cr(III)-Co(III) salen complexSolvent-freeup to 99up to 94 mdpi.com
meso-EpoxidesAromatic aminesSc(OTf)₃ / Chiral bipyridineWaterHighExcellent nih.gov

Organocatalytic Enantioselective Transformations (e.g., Chiral Brønsted/Lewis Acid Catalysis)

Organocatalysis has emerged as a robust tool for asymmetric synthesis. core.ac.ukdiva-portal.org Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze the enantioselective addition of pyrroles to electrophiles. nih.gov For instance, the reaction of a pyrrole with an aldehyde or ketone precursor can be mediated by a chiral phosphoric acid, which activates the electrophile through hydrogen bonding and creates a chiral environment for the nucleophilic attack of the pyrrole. nih.gov Similarly, chiral secondary amines can form reactive iminium ions with α,β-unsaturated aldehydes, facilitating the enantioselective conjugate addition of pyrroles. core.ac.ukdiva-portal.org These methods offer the advantage of being metal-free and often proceed with high levels of stereocontrol. core.ac.ukdiva-portal.org

Enzymatic Resolution of Racemic Mixtures (e.g., Lipase-Catalyzed Acylation)

Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers of racemic alcohols. researchgate.netmdpi.com Lipases, such as those from Candida antarctica (CAL-B) and Burkholderia cepacia, are particularly effective for this purpose. researchgate.netnih.gov In a typical EKR of racemic this compound, the alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other, leading to a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol. researchgate.netnih.gov This method is often characterized by high enantioselectivity (E-values) and can be performed under mild, environmentally friendly conditions. researchgate.netmdpi.com

Table 2: Lipase-Catalyzed Resolution of Racemic Alcohols

Racemic AlcoholLipaseAcyl DonorSolventProduct (ee%)Reference
1-(Isopropylamine)-3-phenoxy-2-propanolCandida rugosa MYIsopropenyl acetateToluene/[EMIM][BF₄]96.2 (product) mdpi.com
2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanolBurkholderia cepaciaVinyl acetateDIPE98 (S-acetate), 94 (R-alcohol) nih.gov
Quinolone derivativeCandida antarctica B (CAL-B)Vinyl acetateVinyl acetate96 (R-acetate), 98 (S-alcohol) nih.gov

Asymmetric Hydrogenation/Reduction of Pyrrole-Containing Ketone Precursors

The asymmetric hydrogenation or reduction of a prochiral ketone, such as 1-(1H-pyrrol-2-yl)propan-1-one, is a highly atom-economical method for producing chiral alcohols. nih.govmdpi.com This transformation is typically catalyzed by transition metal complexes containing chiral ligands. Ruthenium and iridium complexes with chiral diphosphine and diamine ligands have shown exceptional activity and enantioselectivity in the hydrogenation of a wide range of ketones. nih.govmdpi.com The reaction involves the transfer of hydrogen from H₂ gas to the ketone, guided by the chiral catalyst to produce one enantiomer of the alcohol preferentially. nih.gov

Convergent and Divergent Synthetic Routes for Analog Preparation

The synthetic strategies developed for this compound can be adapted for the preparation of a variety of analogs, employing both convergent and divergent approaches.

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. For instance, various substituted pyrroles and different electrophilic side chains can be prepared independently and then coupled to generate a library of analogs. semanticscholar.orgthieme-connect.com This approach is highly flexible and allows for the rapid generation of structural diversity.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a range of different products. researchgate.net For example, this compound itself can serve as a starting point for further functionalization. The hydroxyl group can be modified or replaced, and the pyrrole ring can undergo various electrophilic substitution or cross-coupling reactions to introduce new substituents. researchgate.net This strategy is efficient for creating a series of closely related compounds from a single precursor.

Functionalization of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. researchgate.net However, direct functionalization can be complicated by the ring's sensitivity to strong acids and oxidizing agents, which can lead to polymerization. thieme-connect.de Therefore, strategic functionalization often employs mild conditions or protecting groups.

Key functionalization reactions applicable to the synthesis of pyrrole derivatives include:

Acylation: Friedel-Crafts acylation can introduce a propanoyl group at the 2-position of the pyrrole ring. Subsequent reduction of the ketone would yield the desired secondary alcohol.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the 2-position, creating pyrrole-2-carbaldehyde. This aldehyde is a versatile intermediate for extending the side chain. semanticscholar.org

C-H Functionalization: Modern methods involving transition-metal catalysis allow for the direct coupling of substituents onto the pyrrole ring, offering a more atom-economical approach compared to classical methods. researchgate.net For instance, palladium-catalyzed coupling reactions can be used to introduce various functional groups. organic-chemistry.org

Nitration and Halogenation: While direct nitration or halogenation can be aggressive, milder reagents or the use of protecting groups on the pyrrole nitrogen can control the regioselectivity and prevent degradation. thieme-connect.de These functionalized pyrroles can then be used in cross-coupling reactions to build the desired side chain.

The table below summarizes conditions for the functionalization of pyrrole rings, which could be adapted for precursors to this compound.

ReactionReagents & ConditionsProductYieldCitation
NitrationHNO₃, Ac₂O, -15 °CMethyl 5-nitro-1H-pyrrole-3-carboxylate54% thieme-connect.de
NitrationCu(NO₃)₂·3H₂O, Ac₂O, 25 °C3-Nitro-1-(triisopropylsilyl)-1H-pyrrole77% thieme-connect.de
AminationN-chlorosuccinimide (NCS), NaHCO₃, CHCl₃1-(1-Methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione65% thieme-connect.de
Acylation3,4,5-Trimethoxybenzoyl chloride, AlCl₃, 1,2-dichloroethane, MW 110 °C3-Aroyl-1-arylpyrroles25-80% nih.gov

This table is interactive. Users can sort and filter the data.

Modifications at the Propan-2-ol Side Chain

Building the propan-2-ol side chain at the C2 position of the pyrrole ring is a critical phase of the synthesis. Several reliable methods can be employed, often starting from a common intermediate.

From Pyrrole-2-carbaldehyde: A common and effective strategy begins with pyrrole-2-carbaldehyde.

Grignard Reaction: Reaction of the aldehyde with methylmagnesium bromide (CH₃MgBr) followed by an aqueous workup yields 1-(1H-pyrrol-2-yl)propan-1-ol.

Wittig Reaction: A Wittig reaction could be used to form an alkene, followed by hydration or hydroboration-oxidation to install the hydroxyl group at the desired position.

From a Ketone Precursor: An alternative route involves the synthesis and subsequent reduction of a ketone.

Friedel-Crafts Acylation: Acylation of pyrrole with propanoyl chloride would yield 1-(1H-pyrrol-2-yl)propan-1-one.

Reduction: The resulting ketone can be reduced to the target secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This method was successfully used to create a similar amino alcohol, (±)-1-(4-Bromophenyl)-3-(methyl(naphthalen-1-ylmethyl)amino)propan-1-ol, with an 83% yield. mdpi.com

A related synthesis produced 1-(1H-pyrrol-2-yl)-1,2-propanedione, which could serve as a precursor. researchgate.net This synthesis started from N-Boc-pyrrole, which was lithiated and then reacted with methacrylic anhydride. researchgate.net Subsequent selective reduction of the ketone at the 2-position would furnish the desired alcohol.

Optimization of Reaction Conditions and Process Efficiency

To maximize the yield and purity of this compound, systematic optimization of reaction parameters is essential. Methodologies such as "One Factor At a Time" (OFAT) and "Design of Experiments" (DoE) are powerful tools for this purpose. acs.org

Key parameters for optimization include:

Catalyst: For reactions like Friedel-Crafts acylation or C-H functionalization, the choice and loading of the Lewis acid or transition metal catalyst are critical. For example, in the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, various catalysts were screened, with FeCl₃ (20 mol%) proving optimal. rsc.org

Solvent: The polarity and nature of the solvent can significantly influence reaction rates and selectivity.

Temperature: Temperature control is crucial, especially given the sensitivity of the pyrrole ring.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) helps determine the optimal reaction time to maximize product formation while minimizing byproduct generation. rsc.org

The following table illustrates an example of reaction condition optimization for a related pyrrole synthesis. rsc.org

Catalyst (20 mol%)Oxidant (3 equiv)Solvent (1.5 mL)TemperatureYield
FeCl₃TBHP in decaneCH₂Cl₂rt45%
FeCl₃TBHP in decaneTHFrt71%
FeCl₃TBHP in waterTHFrt82%
FeCl₃ TBHP in water THF/H₂O rt 91%
Fe(acac)₃TBHP in waterTHF/H₂Ort53%
CuCl₂TBHP in waterTHF/H₂Ort35%

This table is interactive and showcases the optimization of catalysts, oxidants, and solvents. The bolded entry indicates the optimized conditions.

Alternative Synthesis Strategies (e.g., Multicomponent Reactions, Flow Chemistry)

Modern synthetic chemistry offers powerful alternatives to traditional stepwise synthesis, emphasizing efficiency, sustainability, and scalability.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like pyrrole derivatives in a single, one-pot operation from three or more starting materials. orientjchem.orgrsc.orgrsc.org This approach is highly convergent and atom-economical. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic example that can be adapted for MCRs. orientjchem.orgnih.gov For instance, a four-component reaction of an amine, a 1,3-dicarbonyl compound, an aldehyde, and a nitroalkane, catalyzed by iron(III) chloride, can produce highly substituted pyrroles. thieme-connect.de Designing an MCR to produce this compound would involve selecting starting materials that embed the propan-2-ol side chain or a precursor.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and ease of scalability. acs.orgnih.gov The synthesis of N-substituted pyrroles via the Clauson-Kaas reaction has been successfully translated to a continuous flow process. acs.orgresearchgate.net In a typical setup, solutions of the reactants (e.g., an amine and 2,5-dimethoxytetrahydrofuran) and a catalyst are pumped through a heated reactor coil, with the product being collected continuously. acs.org This methodology could be applied to various steps in the synthesis of this compound, such as ring formation or side-chain modification, leading to improved efficiency and reproducibility. nih.govacs.org

The table below details conditions for a continuous flow synthesis of N-substituted pyrroles. acs.org

AmineCatalyst (mol%)Temperature (°C)Flow Rate (mL/min)Yield
AnilineH₂SO₄ (10)1800.2595%
Anilinep-TsOH (10)1600.2587%
AnilineNone2200.10Trace
4-Aminobenzoic acidNone1000.2572%

This table is interactive. It demonstrates the impact of catalyst, temperature, and flow rate on product yield in a continuous flow system.

Advanced Spectroscopic and Stereochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis.ru.nlscispace.com

High-resolution NMR spectroscopy is a cornerstone for the characterization of 1-(1H-pyrrol-2-yl)propan-2-ol. Both ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment of each atom within the molecule. In a typical ¹H NMR spectrum, characteristic signals would include those for the pyrrole (B145914) ring protons, the methine proton of the propan-2-ol backbone, the methylene (B1212753) protons adjacent to the pyrrole ring, and the methyl group protons. The hydroxyl proton often appears as a broad singlet. docbrown.info Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including the pyrrole carbons and those of the propan-2-ol side chain. docbrown.inforsc.org

To unambiguously assign all proton and carbon signals and to understand the intricate network of through-bond and through-space interactions, a variety of 2D NMR experiments are employed. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation technique is instrumental in identifying proton-proton (¹H-¹H) spin-spin coupling networks. creative-biostructure.com For this compound, COSY would reveal correlations between the pyrrole protons, as well as between the protons of the propan-2-ol side chain, thus confirming the connectivity of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the preferred conformation of the molecule and the relative stereochemistry of chiral centers.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.com This powerful technique allows for the direct assignment of the carbon atom corresponding to each proton signal, greatly simplifying the interpretation of the complex ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is invaluable for establishing the connectivity between different functional groups, for instance, confirming the attachment of the propan-2-ol side chain to the pyrrole ring.

A complete assignment of NMR signals for related structures has been achieved using a combination of these 2D NMR techniques. researchgate.net

Determining the enantiomeric excess (ee) of a chiral alcohol like this compound is crucial. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. tcichemicals.comnih.gov

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure compounds that react with the racemic alcohol to form a mixture of diastereomers. tcichemicals.combeilstein-journals.org Since diastereomers have different physical properties, their NMR spectra will exhibit distinct signals. acs.org By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original alcohol can be accurately determined. acs.org For alcohols, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives. tcichemicals.com

Chiral Shift Reagents: These are typically lanthanide complexes that can reversibly associate with the analyte. This interaction induces chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification without the need for covalent modification.

The use of these chiral auxiliaries is a well-established method for the determination of enantiomeric excess of chiral alcohols and other functional groups. tcichemicals.comnih.govgoogle.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Environment.acgpubs.orgnih.gov

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a molecular fingerprint of this compound by probing its vibrational modes. nih.govclockss.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. docbrown.info The N-H stretching vibration of the pyrrole ring would also appear in this region, typically around 3400-3300 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the alkyl and aromatic groups (around 3100-2850 cm⁻¹), and C=C and C-N stretching vibrations within the pyrrole ring in the fingerprint region (below 1600 cm⁻¹). mdpi.comnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C bonds of the pyrrole ring are expected to show strong Raman scattering. This technique is particularly useful for studying the skeletal vibrations of the molecule. nih.gov

Together, IR and Raman spectra provide a detailed picture of the functional groups present and their chemical environment. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis.scispace.comnih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound. scispace.comnih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can confirm the molecular formula, C₇H₁₁NO.

Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the protonated molecule can be investigated. scispace.com This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable structural information, helping to confirm the connectivity of the atoms within the molecule.

Chiroptical Methods for Enantiopurity Assessment and Absolute Configuration Determination.nih.govbgb-analytik.com

Chiroptical methods are indispensable for the analysis of chiral molecules like this compound, providing information on enantiomeric purity and absolute configuration.

Chiral HPLC is the most widely used technique for separating enantiomers and determining their purity. nih.govbgb-analytik.com The development of a successful chiral HPLC method for this compound would involve several key steps:

Selection of a Chiral Stationary Phase (CSP): A variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. bgb-analytik.com The choice of CSP is critical and often determined empirically by screening several columns.

Mobile Phase Optimization: The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol, is optimized to achieve baseline separation of the enantiomers with good peak shape and reasonable retention times. nih.govmdpi.com

Detection: A UV detector is commonly used for the detection of the separated enantiomers, as the pyrrole ring possesses a strong chromophore.

Once a method is developed, it can be used to accurately determine the enantiomeric excess of a sample by comparing the peak areas of the two enantiomers. nih.gov

Optical Rotation Measurements and Circular Dichroism (CD) Spectroscopy

Chiroptical techniques are indispensable for characterizing enantiomers, which are non-superimposable mirror images of each other. While enantiomers exhibit identical physical properties in an achiral environment, they interact differently with plane-polarized light.

Optical Rotation

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This property is quantified as the specific rotation, [α], which is a characteristic physical constant for a given enantiomer under specific conditions (temperature, solvent, and wavelength of light). The direction of rotation is denoted as either dextrorotatory (+) or levorotatory (-). It is important to note that the (R) or (S) designation of a stereocenter, determined by the Cahn-Ingold-Prelog priority rules, does not have a direct, predictable correlation with the direction of optical rotation. mdpi.com Therefore, the specific rotation of an enantiomer of this compound must be determined experimentally.

EnantiomerSpecific Rotation ([α]D25)Solvent
(R)-1-(1H-pyrrol-2-yl)propan-2-olValuee.g., Methanol
(S)-1-(1H-pyrrol-2-yl)propan-2-olValuee.g., Methanol
This table represents a hypothetical data structure as specific experimental values were not found in the reviewed literature.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This differential absorption, plotted as a function of wavelength, results in a CD spectrum that is unique to a specific enantiomer. The spectrum of one enantiomer will be a mirror image of the other.

CD spectroscopy is particularly valuable for determining the absolute configuration of chiral molecules, often by comparing the experimental spectrum to a theoretically calculated spectrum for a known configuration. Current time information in Bangalore, IN. The chromophores within the molecule, such as the pyrrole ring in this compound, will give rise to characteristic CD signals. While specific CD spectra for this compound are not documented in the available literature, the technique would be instrumental in its stereochemical analysis. The resulting data would typically be presented as a plot of molar ellipticity ([θ]) versus wavelength.

The application of CD spectroscopy has been demonstrated in the study of various chiral pyrrole-containing compounds, where it has been used to probe supramolecular arrangements and determine the helicity of aggregates.

X-ray Crystallography for Single-Crystal Structure Determination and Absolute Stereochemistry

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact spatial arrangement of all atoms to be determined.

For this compound, obtaining a suitable single crystal of one of its enantiomers would be the primary goal. The crystallographic analysis would yield detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, by using anomalous dispersion effects, the absolute configuration of the stereocenter can be determined without ambiguity.

While a crystal structure for this compound itself is not available in the surveyed literature, crystallographic data for related compounds, such as metal complexes of pyrrole-derived ligands, have been reported. These studies demonstrate the feasibility of crystallizing and structurally characterizing molecules with similar pyrrole moieties. For example, the crystal structure of a manganese(III) complex with a ligand derived from 1,3-diaminopropan-2-ol and pyrrole-2-carbaldehyde has been elucidated, providing insight into the coordination and geometry of such ligands.

Should a single crystal of an enantiomer of this compound be successfully analyzed, the resulting crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

ParameterValue
Chemical FormulaC₇H₁₁NO
Formula Weight125.17
Crystal Systeme.g., Orthorhombic
Space Groupe.g., P2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
ZValue
Density (calculated) (g/cm³)Value
Flack ParameterValue close to 0
This table represents a hypothetical data structure for a single crystal of this compound, as specific experimental data were not found in the reviewed literature. The Flack parameter is a critical value in determining the absolute configuration, with a value near zero for the correct enantiomer.

Chemical Reactivity and Mechanistic Pathway Investigations

Reactivity of the Pyrrole (B145914) Heterocycle

The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen participates in the aromatic π-system, making the ring electron-rich, or π-excessive. stackexchange.com This high electron density renders the pyrrole nucleus significantly more reactive towards electrophiles than benzene but generally unreactive towards nucleophiles. stackexchange.compharmaguideline.compearson.com

Pyrrole readily undergoes electrophilic aromatic substitution (EAS), often with mild reagents and under gentle conditions that would be ineffective for benzene. pearson.compearson.com The substitution pattern is highly regioselective. Attack by an electrophile occurs preferentially at the C2 or C5 positions (α to the nitrogen) over the C3 or C4 positions (β to the nitrogen). onlineorganicchemistrytutor.comaklectures.com This preference is due to the superior resonance stabilization of the cationic intermediate (sigma complex or arenium ion) formed during α-attack, which can be stabilized by three resonance structures, compared to only two for β-attack. pearson.comstudy.comstudy.com

In the case of 1-(1H-pyrrol-2-yl)propan-2-ol, the C2 position is already occupied by the propan-2-ol substituent. Consequently, electrophilic attack is directed primarily to the C5 position, the other vacant α-carbon. The alkyl substituent at C2 is a weak electron-donating group, which further activates the ring towards EAS. Common EAS reactions applicable to substituted pyrroles are summarized in the table below.

Reaction Type Typical Reagents Expected Major Product with 2-Substituted Pyrrole
Nitration HNO₃ / Acetic Anhydride2-Substituted-5-nitropyrrole uop.edu.pk
Sulfonation SO₃ / Pyridine2-Substituted-pyrrole-5-sulfonic acid uop.edu.pk
Halogenation SO₂Cl₂ (Chlorination), NBS (Bromination)2-Substituted-5-halopyrrole
Acylation Acetic Anhydride (heat)2-Substituted-5-acetylpyrrole uop.edu.pk
Vilsmeier-Haack Formylation POCl₃ / Dimethylformamide (DMF)2-Substituted-pyrrole-5-carbaldehyde pharmaguideline.com

Due to the high electron density of the aromatic π-system, the pyrrole ring is inherently resistant to nucleophilic attack. quimicaorganica.org Nucleophilic addition or substitution reactions are generally not observed unless the ring is modified with potent electron-withdrawing groups, which can stabilize the transient negative charge of the Meisenheimer-like intermediate. quimicaorganica.orgedurev.in

Despite this general lack of reactivity, reactions with nucleophiles can occur under specific circumstances. One key pathway involves the deprotonation of the N-H proton (pKa ≈ 17.5) using a strong base like sodium hydride or butyllithium. wikipedia.org This generates the pyrrolide anion, a potent nucleophile. The resulting anion can then react with various electrophiles (e.g., alkyl halides) at either the nitrogen or carbon atoms, with the regioselectivity depending on the counter-ion and solvent. wikipedia.org Another, less common, pathway involves the oxidation of alkylpyrroles with molecular oxygen in the presence of a nucleophile, which can lead to substitution at the C3 position. nih.gov

The pyrrole ring can participate in cycloaddition reactions, although its aromatic stability often makes it less reactive than other five-membered heterocycles like furan. hku.hk The dearomatization required for cycloaddition presents a significant energetic barrier. hku.hk

[4+2] Cycloadditions: Pyrroles can function as the 4π-electron component (diene) in Diels-Alder reactions, particularly when an electron-withdrawing group is attached to the nitrogen atom, which reduces the ring's aromatic character. wikipedia.org These reactions typically require highly reactive dienophiles, such as dimethyl acetylenedicarboxylate. ucla.eduacs.org Vinylpyrroles, where the diene system is extended, can also serve as effective substrates in [4+2] cycloadditions. wikipedia.orgnih.gov

[2+2] and [3+2] Cycloadditions: The pyrrole ring can also engage as a 2π component in photochemical [2+2] cycloadditions with partners like carbonyl compounds (the Paterno-Büchi reaction) or other alkenes. wikipedia.orgyoutube.comresearchgate.net Additionally, [3+2] cycloaddition reactions are a cornerstone of pyrrole synthesis, such as the Van Leusen reaction involving tosylmethyl isocyanide (TosMIC), and can be applied to create more complex, substituted pyrrole frameworks. nih.govresearchgate.netmdpi.com

The scope of these reactions for a specific substrate like this compound would depend on the reaction conditions and the nature of the reaction partner.

Cycloaddition Type Role of Pyrrole Common Reaction Partner Key Features
[4+2] Diels-Alder Diene (4π system)Electron-deficient alkynes/alkenes (e.g., maleimides) ucla.edunih.govOften requires N-substitution with electron-withdrawing groups to proceed efficiently. wikipedia.org
[2+2] Photocycloaddition 2π systemAlkenes, Alkynes, Carbonyls youtube.comresearchgate.netTypically requires photochemical activation.
[3+2] Dipolar Cycloaddition Dipolarophile1,3-DipolesUsed in the synthesis of fused ring systems.
[2+1] Cycloaddition 2π systemCarbenes (e.g., dichlorocarbene) wikipedia.orgCan lead to ring expansion products like 3-chloropyridine (Ciamician-Dennstedt rearrangement). wikipedia.org

The pyrrole ring is sensitive to both oxidation and reduction, although controlled oxidation can be challenging and unpredictable. nih.gov

Oxidation: Strong oxidizing agents, such as chromium trioxide or hydrogen peroxide, can disrupt the aromatic ring, leading to products like maleimide. uop.edu.pkslideshare.netslideshare.net However, oxidation of pyrroles can also lead to the formation of dark, insoluble polymeric materials (polypyrrole), which is often an undesired side reaction in synthetic chemistry. researchgate.net The specific outcome is highly dependent on the oxidant used and the reaction conditions. researchgate.net

Reduction: The reduction of the pyrrole ring is a more controlled and synthetically useful transformation. nih.gov

Partial Reduction: Treatment with zinc dust in acetic acid can achieve partial reduction, yielding 2,5-dihydropyrrole, also known as 3-pyrroline. uop.edu.pkslideshare.net

Complete Reduction (Hydrogenation): Catalytic hydrogenation, for instance with hydrogen gas over a nickel or palladium catalyst, results in the complete saturation of the ring to form pyrrolidine. uop.edu.pkyoutube.comslideshare.net

Dissolving Metal Reduction: The Birch reduction (typically using sodium in liquid ammonia with an alcohol proton source) can also be employed, particularly for pyrroles bearing electron-withdrawing groups that activate the ring for reduction. pu.ac.ke

Reactivity of the Secondary Alcohol Functional Group

The propan-2-ol side chain possesses a secondary alcohol, a versatile functional group whose primary reactivity involves oxidation to a ketone.

The secondary alcohol in this compound can be readily oxidized to the corresponding ketone, 1-(1H-pyrrol-2-yl)propan-2-one. This transformation is a fundamental process in organic synthesis. libretexts.org A wide array of reagents can accomplish this oxidation with high efficiency.

The term "stereoselective" in this context can refer to several processes. If the starting material is a racemic mixture of (R)- and (S)-1-(1H-pyrrol-2-yl)propan-2-ol, a kinetic resolution could be performed using a chiral catalyst or reagent to selectively oxidize one enantiomer faster than the other, leaving the unreacted alcohol enriched in the other enantiomer.

Commonly employed oxidizing agents for converting secondary alcohols to ketones are listed below. The choice of reagent depends on factors such as substrate tolerance to acidic or basic conditions, functional group compatibility, and desired selectivity. organic-chemistry.orgresearchgate.net

Oxidizing Agent/System Description Conditions
Pyridinium Chlorochromate (PCC) A milder chromium(VI) reagent. libretexts.orgAnhydrous, typically in dichloromethane (DCM).
Dess-Martin Periodinane (DMP) A hypervalent iodine reagent known for mild conditions and broad functional group tolerance. libretexts.orgAnhydrous, typically in DCM or chloroform.
Swern Oxidation Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.Cryogenic temperatures (-78 °C), followed by addition of a hindered base (e.g., triethylamine).
TEMPO-based Systems Catalytic (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant (e.g., bleach, NaOCl).Often buffered, can be highly selective for primary vs. secondary alcohols depending on the system. organic-chemistry.org
Transition Metal Catalysis Systems using catalysts based on Ruthenium, Palladium, or Vanadium with a terminal oxidant like O₂ or H₂O₂. organic-chemistry.orgConditions vary widely based on the specific catalyst and oxidant.

Esterification, Etherification, and Amination Reactions

The hydroxyl group of the propanol (B110389) moiety in this compound serves as a primary site for nucleophilic substitution and addition reactions, enabling its conversion into esters, ethers, and amines.

Esterification: The conversion of the secondary alcohol in this compound to an ester can be achieved through various established synthetic protocols. A common method involves reaction with an acylating agent such as an acid anhydride or acyl chloride in the presence of a base or an acid catalyst. For instance, enzymatic transesterification has been demonstrated as a viable method for the synthesis of various pyrrole esters, achieving high yields under optimized conditions. In a study on the enzymatic synthesis of novel pyrrole esters, Novozym 435 was identified as an effective lipase for catalyzing the transesterification of methyl 1H-pyrrole-2-carboxylate with a range of alcohols, achieving yields of up to 92%. nih.gov While this study does not specifically use this compound as the substrate, the general methodology is applicable. The reaction conditions typically involve the use of a suitable solvent, control of temperature, and optimization of the substrate molar ratio to drive the equilibrium towards the product. nih.gov

Table 1: General Conditions for Enzymatic Esterification of Pyrrole Derivatives

ParameterOptimized Condition
Lipase Novozym 435
Solvent Toluene
Molecular Sieves 1.0 g
Substrate Molar Ratio (Ester:Alcohol) 5:1
Reaction Temperature Optimized for specific substrates
Reaction Time 24 hours
Agitation Speed Optimized for specific substrates

Data adapted from a study on the enzymatic synthesis of novel pyrrole esters. nih.gov

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing elimination reactions, especially with a secondary alcohol.

Amination: The conversion of the hydroxyl group to an amine can be achieved through reductive amination. This process typically involves the oxidation of the alcohol to a ketone, followed by the formation of an imine with an amine and subsequent reduction to the desired amine. Direct reductive amination protocols, where the alcohol is reacted with an amine in the presence of a reducing agent and a catalyst, offer a more direct route. For instance, redox amination using 3-pyrroline in the presence of a mild Brønsted acid catalyst has been shown to be effective for a variety of aldehydes, ketones, and lactols. nih.gov This method avoids the need for stoichiometric reducing agents. nih.gov

Hydrogen Bonding Networks and Their Influence on Reactivity

The presence of both a hydrogen bond donor (the N-H group of the pyrrole and the O-H group of the propanol) and hydrogen bond acceptors (the nitrogen atom of the pyrrole and the oxygen atom of the propanol) in this compound allows for the formation of intricate intra- and intermolecular hydrogen bonding networks. These non-covalent interactions can significantly influence the molecule's conformation, crystal packing, and, consequently, its chemical reactivity.

The formation of intramolecular hydrogen bonds is also a key feature that can affect reactivity. In 2-(2-acylethenyl)pyrroles, a strong intramolecular N-H...O hydrogen bond has been observed, which influences the spectroscopic properties and the electron density distribution within the molecule. researchgate.net Such intramolecular interactions in this compound could pre-organize the molecule into a specific conformation, potentially influencing the stereochemical outcome of reactions at the chiral center of the propanol side chain. The formation of an intramolecular hydrogen bond can decrease the energy barrier for translocation across a lipid membrane, partially compensating for the desolvation penalty. nih.gov

Reactions Involving Both Pyrrole and Propanol Moieties

The proximate positioning of the pyrrole ring and the propanol side chain in this compound allows for reactions that involve the simultaneous participation of both functional groups. These reactions often lead to the formation of novel heterocyclic systems through intramolecular cyclization.

For example, under appropriate conditions, the hydroxyl group of the propanol side chain can act as a nucleophile, attacking an electrophilically activated position on the pyrrole ring. This can be facilitated by the inherent nucleophilicity of the pyrrole ring, which is susceptible to electrophilic attack, typically at the C5 position.

Furthermore, tandem reactions involving the functional groups of both moieties can be envisioned. For instance, a reaction could be initiated at the propanol hydroxyl group, generating an intermediate that subsequently reacts with the pyrrole ring. The synthesis of functionalized pyrrolines via microwave-promoted iminyl radical cyclizations, where a radical is generated and subsequently trapped, demonstrates the potential for complex transformations involving pyrrole derivatives. nsf.gov

Kinetic and Thermodynamic Studies of Fundamental Reactions

The nucleophilicity of the pyrrole ring has been quantified using the linear free energy relationship log k₂(20 °C) = s(N + E), where N is the nucleophilicity parameter. Studies on various alkyl-substituted pyrroles have shown a wide range of nucleophilic reactivities, comparable to those of enamines for highly reactive pyrroles. researchgate.net The rate constants for the reactions of these pyrroles with benzhydrylium ions have been determined, providing a quantitative measure of their reactivity. researchgate.net

Thermodynamic data, such as the enthalpy of formation, is crucial for understanding the stability of the molecule and the energy changes associated with its reactions. While experimental and computational thermodynamic data are available for pyrrole itself, such data for substituted derivatives like this compound would require specific experimental measurements or high-level computational studies.

Elucidation of Reaction Mechanisms Through Intermediate Identification and Trapping

The elucidation of reaction mechanisms for transformations involving this compound relies on the identification and characterization of reactive intermediates. Techniques such as spectroscopy, isotopic labeling, and intermediate trapping are invaluable in this regard.

In reactions involving the pyrrole ring, carbocationic intermediates are often formed during electrophilic substitution. The trapping of these carbocations with nucleophiles can provide evidence for their existence and shed light on the reaction pathway. For instance, the trapping of carbocations generated from heterocyclic alcohols with π-nucleophiles has been used to synthesize β-heteroaryl propionates. nih.gov

In the context of radical reactions, the use of radical traps can confirm the presence of radical intermediates. nsf.gov Similarly, in biosynthetic pathways involving pyrrole intermediates, the trapping and identification of these transient species have been crucial in understanding the enzymatic mechanisms. For example, a pyrrole intermediate in the biosynthesis of showdomycin was identified, which undergoes C-glycosidation and autoxidation. nih.govnih.gov The development of methods for trapping reaction intermediates in macromolecular crystals allows for their structural analysis, providing detailed insights into enzymatic catalysis. researchgate.net

The study of reaction kinetics, including the determination of rate constants and the application of principles like the Hammond's postulate and the Curtin-Hammett principle, can further aid in understanding the reaction mechanism. iitg.ac.in

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. researchgate.netnih.gov By calculating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms—the optimized geometry—and its corresponding energy. For a molecule like this compound, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G* to yield precise bond lengths, bond angles, and dihedral angles. These calculations are crucial for identifying the global minimum energy structure on the potential energy surface. The total energy obtained from these calculations provides a measure of the molecule's thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the pyrrole ring and the propanol substituent would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

Parameter Description Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating ability. The value would quantify its nucleophilicity.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting ability. The value would quantify its electrophilicity.

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Reflects chemical reactivity and stability. A smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. wikipedia.org In this compound, NBO analysis could reveal stabilizing interactions, for instance, between the lone pairs on the oxygen or nitrogen atoms and the antibonding orbitals (σ* or π*) of neighboring bonds. The second-order perturbation energy (E(2)) calculated in NBO analysis quantifies the strength of these donor-acceptor interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters. By calculating the magnetic shielding tensors of atomic nuclei in the presence of a magnetic field, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govdoaj.org These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of a compound. nmrdb.org Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. serialsjournals.com These calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as N-H stretches, O-H stretches, and C-C bond vibrations within the this compound molecule.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. arxiv.orgyoutube.com Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers. This is achieved by mapping the potential energy surface (PES), which represents the molecule's potential energy as a function of its geometric coordinates, such as dihedral angles. libretexts.orglibretexts.orgyoutube.com By rotating the bonds connecting the pyrrole ring, the propanol side chain, and the hydroxyl group, a PES can be generated. The low-energy regions, or valleys, on this surface correspond to stable conformers, while the high-energy regions, or peaks, represent the energy barriers to rotation between them. researchgate.net Identifying the global minimum on the PES reveals the most likely conformation of the molecule under given conditions.

Computational Mechanistic Studies: Transition State Localization and Reaction Barrier Calculation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathway on a potential energy surface, it is possible to identify the transition state—the highest energy point along the minimum energy path connecting reactants and products. researchgate.netyoutube.com The structure of the transition state provides critical information about the geometry of the molecule as bonds are being broken and formed. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. researchgate.netdntb.gov.ua A higher barrier corresponds to a slower reaction rate. For reactions involving this compound, such as dehydration or oxidation, computational studies can be used to locate the relevant transition states and calculate the activation energies, thereby predicting the most favorable reaction pathways. researchgate.net

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides invaluable insights into the molecular properties and behavior of "1-(1H-pyrrol-2-yl)propan-2-ol". These studies allow for the exploration of its dynamic characteristics, intermolecular interactions, and potential as a scaffold in ligand design, complementing experimental findings.

Biological and Biochemical Interaction Studies Mechanistic Focus

Enzyme Inhibition and Activation Kinetics (in vitro)

While direct studies on the enzyme inhibition or activation kinetics of 1-(1H-pyrrol-2-yl)propan-2-ol are not extensively documented in publicly available literature, research on structurally similar compounds provides a basis for potential interactions. For instance, derivatives of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) have been investigated for their inhibitory properties against Deoxyribonuclease I (DNase I). nih.gov In such in vitro studies, the inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinetic studies would further elucidate the mechanism of inhibition, distinguishing between competitive, non-competitive, uncompetitive, or mixed inhibition. This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots. The inhibition constant (Ki) can then be determined, providing a more precise measure of the inhibitor's affinity for the enzyme.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetInhibition TypeIC50 (µM)Ki (µM)
Hypothetical Kinase ACompetitive15.27.8
Hypothetical Protease BNon-competitive25.625.6

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available.

Receptor Binding Affinity and Selectivity Assays (in vitro)

The interaction of a compound with specific receptors is a cornerstone of its pharmacological activity. Receptor binding assays are in vitro methods used to measure the affinity and selectivity of a compound for a particular receptor. These assays typically involve incubating the compound with a preparation of the receptor (e.g., cell membranes expressing the receptor) and a radiolabeled ligand that is known to bind to that receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the compound's binding affinity.

For example, studies on substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have demonstrated their affinity for cannabinoid receptors hCB1 and hCB2. nih.gov While these compounds are structurally distinct from this compound, these studies exemplify the methodologies used. Selectivity is determined by comparing the binding affinities of the compound across a panel of different receptors. A compound with high selectivity will exhibit a significantly higher affinity for one receptor subtype over others.

Investigations into Interactions with Biological Macromolecules (e.g., Proteins, DNA, RNA)

Beyond specific enzyme or receptor targets, the interaction of small molecules with other biological macromolecules like proteins, DNA, and RNA can have significant biological consequences. Techniques such as fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry can be employed to study these interactions.

For instance, the binding of a heterocyclic compound, 4-(2-diethylamino-ethylamino)-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile, to DNA has been studied, revealing intercalation as a possible binding mode. nih.gov Such studies can determine the binding affinity, stoichiometry, and conformational changes induced in the macromolecule upon binding. The interaction of this compound with plasma proteins like human serum albumin could also be investigated to understand its pharmacokinetic properties.

Cellular Assays for Mechanism of Action (e.g., Cellular Uptake, Intracellular Distribution, Effects on Specific Biochemical Pathways in cell lines)

Cell-based assays are critical for understanding how a compound affects a living system. These assays can provide insights into cellular uptake, intracellular distribution, and the modulation of specific biochemical pathways. The cellular uptake mechanism of a compound can be investigated using techniques like fluorescent microscopy or radiolabeling. nih.gov

Once inside the cell, the compound's effect on various cellular processes can be assessed. For example, its impact on cell cycle progression can be analyzed by flow cytometry, and its influence on specific signaling pathways, such as the RAS-RAF-MEK-ERK pathway, can be studied using techniques like Western blotting to measure the phosphorylation status of key proteins. nih.govnih.gov The cytotoxic effects of solvents used to dissolve compounds in these assays are also important considerations. dergipark.org.tr

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (in vitro)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. mdpi.com By synthesizing and testing a series of analogues of this compound with systematic modifications to its structure, researchers can identify the key chemical features responsible for its activity. researchgate.netresearchgate.netnih.gov For example, modifications to the pyrrole (B145914) ring, the propanol (B110389) side chain, or the position of substituents can lead to significant changes in potency and selectivity. mdpi.com These studies provide valuable insights into the molecular interactions between the compound and its biological target, guiding the design of more potent and selective molecules.

Table 2: Illustrative SAR Data for Analogues of this compound

CompoundModificationTarget Activity (IC50, µM)
This compoundParent Compound15.2
Analogue AMethylation at N1 of pyrrole8.5
Analogue BHydroxyl group at C1 of propanol22.1
Analogue CPhenyl substitution at C5 of pyrrole5.3

Note: This data is hypothetical and serves to illustrate the principles of an SAR study.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes (in silico)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a ligand and its target protein at the atomic level. mdpi.comsemanticscholar.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govnih.govresearchgate.netresearchgate.net

MD simulations provide a more dynamic picture of the ligand-target complex, simulating the movements of atoms over time. mdpi.comresearchgate.netsemanticscholar.org This can reveal important information about the stability of the complex, the role of specific amino acid residues in binding, and conformational changes that may occur upon ligand binding. nih.gov These in silico approaches can guide the design of new compounds and help to interpret experimental results.

Impact on Model Biological Systems (e.g., specific microbial growth inhibition mechanisms, not human trials)

The effects of this compound can be investigated in model biological systems, such as specific microbial cultures, to understand its mechanism of action at a systems level. For instance, its potential antimicrobial activity can be assessed by determining the minimum inhibitory concentration (MIC) against various bacterial or fungal strains. mdpi.comnih.gov Further studies could then explore the specific mechanism of growth inhibition, such as disruption of cell wall synthesis, inhibition of protein synthesis, or interference with metabolic pathways. nih.govresearchgate.net Pyrrole-containing compounds have shown promise as antibacterial agents by targeting essential enzymes like DNA gyrase. nih.gov

Potential Applications in Chemical Synthesis and Materials Science

A Versatile Chiral Building Block in Multistep Organic Synthesis

The inherent chirality and functional groups of 1-(1H-pyrrol-2-yl)propan-2-ol make it a valuable synthon for the construction of stereochemically defined molecules. Its utility as a chiral building block is a cornerstone of its application in organic synthesis.

Precursor to Complex Heterocyclic Architectures

The pyrrole (B145914) moiety of this compound serves as a versatile scaffold for the synthesis of more complex heterocyclic systems. The nitrogen atom and the electron-rich nature of the pyrrole ring allow for a variety of chemical transformations, enabling the construction of fused ring systems and other intricate molecular architectures. For instance, the pyrrole ring can be functionalized through various reactions, including N-alkylation, acylation, and electrophilic substitution, to introduce additional complexity. The chiral propanol (B110389) side chain can direct the stereochemical outcome of subsequent reactions, leading to the formation of enantiomerically pure heterocyclic compounds. These complex structures are often key components of biologically active molecules and advanced materials.

Synthesis of Synthetic Analogs of Natural Products

Natural products containing the pyrrole ring are abundant and exhibit a wide range of biological activities. The synthesis of analogs of these natural products is a crucial endeavor in medicinal chemistry for the development of new therapeutic agents. This compound can serve as a key starting material in the synthesis of such analogs. By strategically modifying the pyrrole ring and the chiral side chain, chemists can create a library of compounds with diverse structures and functionalities. These synthetic analogs can then be screened for their biological activity, potentially leading to the discovery of new drugs with improved efficacy and reduced side effects.

Ligand Design for Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The structure of this compound makes it an attractive candidate for the design of novel chiral ligands.

Development of Chiral Catalysts and Auxiliaries

The nitrogen atom of the pyrrole ring and the oxygen atom of the alcohol group in this compound can act as coordination sites for metal centers. This bidentate chelation, combined with the inherent chirality of the molecule, allows for the creation of well-defined chiral environments around a metal catalyst. By modifying the pyrrole ring or the side chain, the steric and electronic properties of the resulting ligand can be fine-tuned to optimize the performance of the catalyst in specific asymmetric transformations. These tailored ligands can be used to prepare a variety of chiral catalysts for a wide range of chemical reactions.

Application in Enantioselective Transformations

Chiral catalysts derived from this compound have the potential to be applied in a variety of enantioselective transformations. These include, but are not limited to, asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The chiral environment created by the ligand forces the reactants to approach the metal center in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. The ability to control the stereochemical outcome of a reaction is of utmost importance in the synthesis of pharmaceuticals and other fine chemicals where the biological activity is often dependent on the specific enantiomer.

Incorporation into Advanced Functional Materials

The unique chemical and physical properties of the pyrrole ring make it a valuable component in the design of advanced functional materials. The incorporation of the chiral this compound unit into polymers and other materials can impart specific functionalities and properties.

Organic Electronic Materials (e.g., Semiconductors, Organic Field-Effect Transistors, Organic Photovoltaics)

The field of organic electronics leverages the properties of π-conjugated organic molecules for applications in various devices. Pyrrole and its derivatives are recognized as important components in these materials due to their electron-rich nature. acs.orgnih.gov

Organic Semiconductors: Organic semiconducting materials formulated from pyrroles have attracted significant attention. nih.gov The pyrrole ring's high electron density makes it a strong electron-donating unit, a desirable characteristic for hole-transporting (p-type) semiconductors. tdl.org Fusing pyrrole with other aromatic systems is a common strategy to enhance stability and tune electronic properties like the highest occupied molecular orbital (HOMO) level. tdl.org Although this compound is a smaller molecule, it could serve as a precursor or a functional side chain in larger, more complex semiconductor designs. For instance, diketopyrrolopyrrole (DPP) derivatives are widely used in high-performance organic semiconductors due to their planarity and strong intermolecular interactions. mdpi.comnih.govresearchgate.net

Organic Field-Effect Transistors (OFETs): OFETs are fundamental components of modern electronic devices, and the performance of these transistors relies heavily on the charge carrier mobility of the semiconductor used. nih.govfrontiersin.org Materials based on pyrrole derivatives, particularly donor-acceptor (D-A) type polymers and small molecules containing units like diketopyrrolopyrrole (DPP), have demonstrated impressive field-effect mobilities. nih.govnih.gov The development of novel pyrrole-based small molecules and polymers is a key area of research for creating solution-processable and flexible OFETs. nih.govnih.gov The hydroxyl group in this compound could be used to modify solubility or to anchor the molecule to surfaces, potentially influencing the molecular packing in the thin films crucial for OFET performance.

Organic Photovoltaics (OPVs): In OPVs, or organic solar cells, pyrrole-containing compounds are used to construct materials that absorb light and facilitate charge separation. acs.orgnih.govresearchgate.net Diketopyrrolopyrrole (DPP)-based polymers and small molecules, for example, have been successfully used as electron-donating materials in bulk heterojunction (BHJ) solar cells, showing broad absorption spectra and good power conversion efficiencies (PCE). rsc.org The electron-rich pyrrole moiety is also a critical component in various organic dyes developed for dye-sensitized solar cells (DSSCs), where it can act as a secondary electron donor and part of the conjugated spacer that facilitates electron transfer. researchgate.net

Optoelectronic and Luminescent Materials

Optoelectronic materials interact with light to produce an electrical signal or vice versa. The inherent photophysical properties of pyrrole derivatives make them excellent candidates for these applications.

The incorporation of pyrrole units into conjugated polymers and small molecules can lead to materials with strong luminescence. researchgate.net For instance, pyrrole-based heterocyclic conjugated polymers have been synthesized that exhibit photoluminescence in the blue to blue-green region of the spectrum. researchgate.net Researchers have also developed pyrrole derivatives that show aggregation-induced emission (AIE) and room-temperature phosphorescence (RTP), properties that are highly desirable for bioimaging and display technologies. nih.govresearchgate.net These materials are often non-emissive in solution but become highly luminescent in an aggregated state. nih.gov

The fluorescence properties of these molecules can be finely tuned by modifying their chemical structure, such as by grafting different aromatic units onto the pyrrole core. acs.org The this compound molecule could be functionalized at its hydroxyl group to attach other chromophores, potentially creating novel fluorescent materials. The specific substituents on the pyrrole ring have a significant effect on the luminescence performance, allowing for the adjustment of the emission wavelength. tandfonline.com

Conducting Polymers (e.g., Polypyrrole-based Composites)

Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers due to its high conductivity, environmental stability, and straightforward synthesis. nih.gov It is typically synthesized through the chemical or electrochemical oxidative polymerization of pyrrole monomers.

The properties of PPy can be significantly modified by using functionalized pyrrole monomers during polymerization. This approach allows for the creation of polypyrrole-based composites with tailored characteristics. For example, incorporating monomers with specific functional groups can introduce new capabilities, such as the ability to bind metal ions or to improve adhesion to other materials. nih.govmdpi.com

This compound could be used as a co-monomer with pyrrole in such a synthesis. The propan-2-ol side chain would become a pendant group on the resulting polymer backbone. This hydroxyl group could serve several purposes:

Improving Solubility: It could enhance the processability of the resulting polymer by improving its solubility in certain solvents.

Providing Reaction Sites: The -OH group offers a site for post-polymerization modification, allowing for the grafting of other molecules to create functional composite materials.

Influencing Morphology: The presence of the side chain could alter the morphology and properties of the polymer film, such as its porosity or surface energy.

Sensors and Chemical Probes for Research Applications

The ability of the pyrrole ring system to participate in specific molecular interactions, combined with the fluorescent properties of many of its derivatives, makes it a valuable scaffold for designing chemical sensors and research probes. nih.gov

Pyrrole-based structures are integral to a wide range of fluorescent sensors designed for detecting anions, cations, and neutral molecules. utexas.eduresearchgate.net These sensors often work by translating a binding event into a change in fluorescence intensity or color. For example, functionalized oligopyrroles can be combined with fluorophores to create sensors that optically report the presence of specific ions. utexas.edu Similarly, diketopyrrolopyrrole (DPP) derivatives have been developed as colorimetric and fluorescent probes for various analytes. mdpi.com

The structure of this compound provides a platform for developing new probes. The pyrrole N-H group can act as a hydrogen bond donor for anion recognition, while the propan-2-ol side chain can be modified to introduce specific binding sites or to attach a fluorophore. Conjugated molecules based on dithienopyrrole and pyrene, for instance, have been synthesized and shown to act as chemosensors for herbicides through fluorescence quenching. scielo.br This highlights the potential for designing new sensor molecules by combining the pyrrole unit of this compound with other functional and signaling moieties.

Future Research Directions and Emerging Avenues

Exploration of Uncharted Synthetic Pathways and Derivatization Strategies

While classical methods like the Paal-Knorr synthesis provide a foundational approach to the pyrrole (B145914) core, future research should focus on more sophisticated and efficient synthetic strategies for 1-(1H-pyrrol-2-yl)propan-2-ol and its analogs. researchgate.net A significant area for exploration is the use of catalytic dehydrogenative coupling reactions, which could form the pyrrole ring by combining readily available amino alcohols with other secondary alcohols, generating hydrogen as the only byproduct. organic-chemistry.org

Further research into derivatization strategies will be crucial for modulating the compound's properties. The hydroxyl group of the propanol (B110389) side chain and the N-H group of the pyrrole ring are prime targets for chemical modification.

Hydroxyl Group Derivatization: Esterification or etherification of the secondary alcohol can be explored to create libraries of new compounds with altered lipophilicity and biological activity.

Pyrrole Ring Functionalization: N-alkylation or N-acylation of the pyrrole ring can introduce new functionalities, influencing the molecule's electronic properties and interaction capabilities. organic-chemistry.org For instance, the reaction with cinnamoyl chloride in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) could yield hybrid molecules with potentially new applications. nih.gov

Derivatization SitePotential ReactionReagents/CatalystsDesired Outcome
Propanol -OH EsterificationCarboxylic Acids, Acyl ChloridesProdrugs, Modified Solubility
Propanol -OH EtherificationAlkyl Halides, Williamson SynthesisStable Analogs, Altered Polarity
Pyrrole N-H N-AlkylationAlkyl Halides, Phase Transfer CatalystModified Electronic Properties
Pyrrole N-H N-AcylationAcyl Chlorides, DMAPCreation of Hybrid Molecules
Pyrrole C-H Electrophilic SubstitutionVilsmeier-Haack, Friedel-CraftsIntroduction of Functional Groups

Deeper Mechanistic Investigations into Structure-Reactivity and Biological Interaction Relationships

A fundamental understanding of the relationship between the structure of this compound and its chemical reactivity and biological interactions is essential. The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution, while the lone pair of electrons on the nitrogen atom contributes to its aromaticity. researchgate.netksu.edu.sa

Future investigations should employ a combination of experimental and computational methods to elucidate these relationships:

Reactivity Studies: Detailed kinetic and mechanistic studies on the functionalization of both the pyrrole ring and the propanol side chain will provide insights into its chemical behavior. Understanding how the propanol substituent influences the regioselectivity of electrophilic attack on the pyrrole ring is a key research question.

Biological Interactions: The N-H group of the pyrrole and the O-H group of the alcohol can both act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. oup.com This duality is critical for molecular recognition in biological systems. Research should focus on identifying and characterizing interactions with biological targets, such as enzymes or receptors, to understand the structural basis of any potential bioactivity.

Integration into Multi-Functional Hybrid Systems

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery. nih.gov The structure of this compound is well-suited for this purpose, with the hydroxyl group providing a convenient anchor point for covalent linkage to other molecules of interest.

An emerging avenue is the synthesis of pyrrole-cinnamate hybrids, which have been explored as dual inhibitors of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). nih.gov By esterifying the alcohol of this compound with cinnamic acid derivatives or other biologically active carboxylic acids, novel hybrid molecules could be developed. This approach could lead to multi-target agents with potentially synergistic or enhanced therapeutic effects. nih.gov

Advanced Computational Design and Predictive Modeling for Novel Derivatives

In silico methods are indispensable tools in modern chemical research, enabling the rational design of new molecules and the prediction of their properties before synthesis. Future research on this compound should leverage advanced computational techniques to accelerate the discovery of novel derivatives.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity indices, and spectral properties of the molecule and its derivatives. bohrium.com

Molecular Docking: This technique can predict the binding modes and affinities of designed derivatives with specific biological targets, guiding the selection of candidates for synthesis and biological evaluation. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. This allows for the early-stage filtering of compounds with unfavorable pharmacokinetic or toxicological profiles, saving time and resources. nih.gov

Computational MethodApplication for this compound DerivativesPredicted Properties
Density Functional Theory (DFT) Elucidate electronic structure and reactivity.HOMO/LUMO energies, electrostatic potential, bond parameters.
Molecular Docking Predict binding to biological targets (e.g., enzymes).Binding affinity, interaction modes, ligand conformation.
ADMET Modeling Evaluate drug-likeness and pharmacokinetic profiles.Solubility, membrane permeability, metabolic stability, potential toxicity.

Development of Sustainable and Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use non-toxic materials. lucp.net Future research should focus on developing sustainable synthetic routes to this compound.

Key areas for development include:

Green Catalysts: The use of heterogeneous catalysts, such as nanoparticles or zeolites, can facilitate easier separation and recycling compared to homogeneous catalysts. lucp.netnih.gov Bio-sourced organic acids like citric acid have also shown promise as catalysts in solventless reactions. lucp.net

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or lactic acid can significantly reduce the environmental impact of the synthesis. semanticscholar.orgacs.org

Energy Efficiency: Exploring energy-efficient techniques such as ultrasound irradiation or mechanochemical activation (ball milling) can reduce reaction times and avoid the need for high temperatures. lucp.netsemanticscholar.org A method for synthesizing related pyrrole diols has been developed that requires no solvents or chemical catalysts, relying on simple mixing and heating. google.com

New Applications in Fields such as Supramolecular Chemistry or Nanotechnology

The unique structural features of this compound make it an attractive building block for supramolecular chemistry and nanotechnology. The pyrrole ring can participate in π-π stacking interactions, while the N-H and O-H groups are capable of forming robust hydrogen bonding networks. oup.com

This combination of noncovalent interactions can be harnessed to construct well-ordered, self-assembled systems:

Supramolecular Assemblies: The molecule could be used to design organogels, liquid crystals, or anion receptors. The ability of the pyrrole N-H to specifically recognize and bind anions is a well-established principle that could be exploited. oup.com

Nanomaterials: Derivatives of this compound could be used to functionalize the surface of nanoparticles, imparting specific recognition properties or serving as linkers for the attachment of other molecules. The integration of these molecules into larger macrocyclic structures, such as calix organic-chemistry.orgpyrroles, could lead to novel host-guest systems with applications in sensing and separation. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1H-pyrrol-2-yl)propan-2-ol, and how can reaction yields be optimized?

  • Methodology : A plausible approach involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, reacting pyrrole with a propan-2-ol derivative under acidic or basic conditions. Optimization requires monitoring reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents. Catalytic methods using Lewis acids (e.g., AlCl₃) may enhance efficiency, as seen in analogous pyrrole ketone syntheses .
  • Validation : Use thin-layer chromatography (TLC) or GC-MS to track reaction progress. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Employ deuterated solvents (DMSO-d₆ or CDCl₃) to resolve aromatic pyrrole protons (δ 6.5–7.0 ppm) and hydroxyl/propan-2-ol signals (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for OH) .
  • FTIR : Confirm hydroxyl (3200–3500 cm⁻¹) and pyrrole ring (1600–1500 cm⁻¹) stretches. Compare with literature spectra of 2-acetylpyrrole (C=O at ~1720 cm⁻¹) to differentiate functional groups .
  • X-ray crystallography : For structural elucidation, single-crystal diffraction (as applied to 3-phenyl-1-(pyrrol-2-yl)prop-2-en-1-one) can resolve stereochemical ambiguities .

Q. How should this compound be stored to ensure stability?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid exposure to moisture and oxidizers, as pyrrole derivatives are prone to decomposition (e.g., CO, NOx formation) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC for purity changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of pyrrole derivatives?

  • Approach : Cross-validate data using multiple techniques (e.g., DSC for melting points, Karl Fischer titration for moisture content). For solubility discrepancies, standardize solvent systems (e.g., DMSO for polar aprotic testing) and report detailed experimental conditions .
  • Case Study : 2-Acetylpyrrole (CAS 1072-83-9) shows conflicting melting points (88–93°C vs. lit. 90–92°C), highlighting the need for calibrated equipment and purity verification via GC .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., TBS or acetyl) to prevent undesired nucleophilic attacks during alkylation/acylation. Deprotect under mild conditions (e.g., TBAF for silyl ethers) .
  • Catalytic Selectivity : Use chiral catalysts (e.g., BINOL derivatives) to control stereochemistry in asymmetric syntheses, as demonstrated in related propan-2-ol pharmaceuticals .

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • DFT Calculations : Simulate electron density maps (e.g., HOMO/LUMO) to identify reactive sites. For example, the pyrrole ring’s α-position is electrophilic, favoring substitutions .
  • Molecular Dynamics : Model solvation effects in polar solvents (water, DMF) to predict solubility and aggregation behavior .

Q. What are the challenges in quantifying trace impurities in this compound?

  • Analytical Methods : Use HPLC-PDA/MS with a C18 column (acetonitrile/water gradient) to detect byproducts (e.g., oxidation derivatives). Compare retention times and fragmentation patterns against standards .
  • Validation : Follow ICH guidelines for LOD/LOQ determination and method robustness testing .

Data Gaps and Research Opportunities

  • Ecotoxicity : No data exists for this compound. Propose acute toxicity assays (e.g., Daphnia magna LC50) per OECD 202 guidelines .
  • Thermal Stability : Conduct TGA/DSC to determine decomposition kinetics and safe handling thresholds .
  • Biological Activity : Screen for antimicrobial or kinase inhibition activity, leveraging pyrrole’s prevalence in bioactive molecules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.